N-cyclooctyl-3-{3-nitrophenyl}acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclooctyl-3-{3-nitrophenyl}acrylamide is an organic compound characterized by its unique structure, which includes a cyclooctyl group, a nitrophenyl group, and a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclooctyl-3-{3-nitrophenyl}acrylamide typically involves the following steps:
Formation of the Cyclooctyl Amine: Cyclooctylamine is synthesized through the hydrogenation of cyclooctanone in the presence of a suitable catalyst.
Nitration of Benzene: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form nitrobenzene.
Formation of the Prop-2-enamide Moiety: The prop-2-enamide moiety is introduced through a reaction involving acrylonitrile and a suitable amine.
Coupling Reaction: The final step involves coupling the cyclooctylamine with the nitrophenyl prop-2-enamide under appropriate conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-cyclooctyl-3-{3-nitrophenyl}acrylamide undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-cyclooctyl-3-{3-nitrophenyl}acrylamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-cyclooctyl-3-{3-nitrophenyl}acrylamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the cyclooctyl group may influence the compound’s binding affinity to certain proteins or enzymes. The prop-2-enamide moiety can form hydrogen bonds with biological targets, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
(2E)-N-cyclooctyl-3-(4-nitrophenyl)prop-2-enamide: Similar structure but with the nitro group in the para position.
(2E)-N-cyclooctyl-3-(3-aminophenyl)prop-2-enamide: Similar structure but with an amino group instead of a nitro group.
Uniqueness
N-cyclooctyl-3-{3-nitrophenyl}acrylamide is unique due to the specific positioning of the nitro group on the phenyl ring, which can influence its reactivity and interactions with other molecules. The combination of the cyclooctyl group and the nitrophenyl group also contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C17H22N2O3 |
---|---|
Molecular Weight |
302.37g/mol |
IUPAC Name |
(E)-N-cyclooctyl-3-(3-nitrophenyl)prop-2-enamide |
InChI |
InChI=1S/C17H22N2O3/c20-17(18-15-8-4-2-1-3-5-9-15)12-11-14-7-6-10-16(13-14)19(21)22/h6-7,10-13,15H,1-5,8-9H2,(H,18,20)/b12-11+ |
InChI Key |
BVBCNGMAFXAPMD-VAWYXSNFSA-N |
SMILES |
C1CCCC(CCC1)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |
Isomeric SMILES |
C1CCCC(CCC1)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.